molecular formula C10H8N4OS B8709729 3,7-Dimethylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-4-one

3,7-Dimethylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-4-one

Cat. No. B8709729
M. Wt: 232.26 g/mol
InChI Key: HSTOUFDIEUVGGD-UHFFFAOYSA-N
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Patent
US04239887

Procedure details

To a mixture of 6 g. (0.028 M) of 4-hydroxy-7-methylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine, 12 g. of K2CO3 in 150 ml. DMF at 75° C. was added 6 ml. methyl iodide and stirring at this temperature was continued for 3 hours. The mixture was then diluted with water and the precipitated product was collected by filtration. Crystallization with chloroform gave m.p. 169°-171° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]2[S:10][C:9]3[N:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:8]=3[C:4]=2[N:5]=[N:6][N:7]=1.[C:16]([O-])([O-])=O.[K+].[K+].CN(C=O)C.CI>O>[CH3:16][N:7]1[C:2](=[O:1])[C:3]2[S:10][C:9]3[N:11]=[C:12]([CH3:15])[CH:13]=[CH:14][C:8]=3[C:4]=2[N:5]=[N:6]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C2=C(N=NN1)C1=C(S2)N=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 6 g
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization with chloroform
CUSTOM
Type
CUSTOM
Details
gave m.p. 169°-171° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN1N=NC2=C(C1=O)SC1=C2C=CC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.